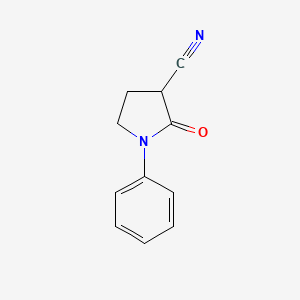

2-Oxo-1-phenylpyrrolidine-3-carbonitrile

Descripción

Significance of Pyrrolidinone Core Structures in Synthetic Chemistry

The pyrrolidinone ring, a five-membered lactam, is a privileged scaffold in synthetic and medicinal chemistry. ontosight.airesearchgate.net This core structure is a prominent feature in a multitude of natural products and pharmacologically active molecules. nih.govrdd.edu.iq The interest in this heterocyclic system is driven by its ability to serve as a versatile lead compound for the design of potent bioactive agents. researchgate.net Pyrrolidinone derivatives have demonstrated a wide spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and anticonvulsant properties. researchgate.netnih.gov

The structural rigidity and stereochemical possibilities of the pyrrolidinone ring allow for the precise spatial arrangement of functional groups, which is crucial for molecular recognition and interaction with biological targets. nih.govresearchgate.net Its sp3-hybridized carbon atoms provide three-dimensional diversity, a desirable trait in modern drug discovery for exploring chemical space more effectively. nih.govresearchgate.net Consequently, the pyrrolidinone nucleus is one of the most frequently utilized scaffolds in the development of new pharmaceuticals and is found in numerous drugs approved by the U.S. Food and Drug Administration (FDA). nih.gov

Overview of the N-Phenyl-2-oxopyrrolidine Framework in Chemical Synthesis

The introduction of a phenyl group at the nitrogen atom of the 2-oxopyrrolidine core creates the N-phenyl-2-oxopyrrolidine framework, a substructure that has garnered significant attention in synthetic organic chemistry. This framework serves as a key intermediate in the synthesis of more complex molecules. For instance, it is a central component in the development of Protoporphyrinogen oxidase (PPO) inhibitors, which are a class of herbicides known for their low application rates and environmental safety. nih.gov

Research has demonstrated the utility of this framework in constructing libraries of compounds for biological screening. A notable example is the parallel solution-phase synthesis of 6-(5-oxo-1-phenylpyrrolidin-3-yl)pyrimidine-5-carboxamides, which are analogues of important chemical messengers like histamine. nih.govmdpi.comresearchgate.net The synthesis often starts from readily available precursors like itaconic acid, which is transformed in a multi-step sequence to build the desired N-phenylpyrrolidinone-containing target molecules. nih.govresearchgate.netnih.gov The phenyl group not only influences the electronic properties and solubility of the molecule but can also be substituted to fine-tune its biological activity.

Specific Focus on the Nitrile Functionality at C3: Unique Reactivity and Synthetic Potential

The placement of a nitrile (cyano) group at the C3 position of the N-phenyl-2-oxopyrrolidine ring introduces a highly versatile functional handle for further chemical transformations. The carbon atom of the nitrile group is electrophilic, making it susceptible to attack by a wide range of nucleophiles. libretexts.orglibretexts.org This reactivity allows the nitrile to serve as a precursor to several other important functional groups, thereby unlocking significant synthetic potential.

The key transformations of the nitrile group include:

Hydrolysis: Under acidic or basic conditions, the nitrile can be hydrolyzed to a carboxylic acid, passing through an amide intermediate. libretexts.orgchemistrysteps.com This opens a pathway to amides, esters, and other carboxylic acid derivatives.

Reduction: The nitrile group can be reduced to a primary amine using powerful reducing agents like lithium aluminum hydride (LiAlH₄). libretexts.orgchemistrysteps.com This introduces a basic nitrogen atom, which is a key feature in many bioactive molecules.

Organometallic Addition: Reagents such as Grignard or organolithium reagents can add to the nitrile carbon to form an imine intermediate, which upon hydrolysis yields a ketone. libretexts.orgchemistrysteps.com This allows for the formation of new carbon-carbon bonds and the introduction of diverse side chains.

The unique reactivity of the C3-nitrile group makes 2-oxo-1-phenylpyrrolidine-3-carbonitrile a valuable intermediate for generating a diverse library of compounds for further study.

| Reaction Type | Reagents | Product Functional Group | Significance |

|---|---|---|---|

| Hydrolysis | H₃O⁺ or OH⁻, heat | Carboxylic Acid (-COOH) | Access to amides, esters, and acid chlorides. |

| Reduction | 1) LiAlH₄; 2) H₂O | Primary Amine (-CH₂NH₂) | Introduction of a basic center for pharmacophores. |

| Grignard Reaction | 1) R-MgBr; 2) H₃O⁺ | Ketone (-C(=O)R) | Carbon-carbon bond formation and chain extension. |

Current Research Landscape and Identification of Knowledge Gaps Pertaining to this compound

The current body of scientific literature extensively covers derivatives of the N-phenyl-2-oxopyrrolidine scaffold. Significant research has been dedicated to compounds where the C3 position is substituted with a carboxylic acid or its derivatives. nih.govnih.govchemsynthesis.comstenutz.eu These compounds have been utilized as key intermediates in the synthesis of pyrimidine (B1678525) and pyrazole-based structures with potential biological activities. nih.govresearchgate.net

However, a thorough review of existing research reveals a conspicuous knowledge gap specifically concerning this compound (CAS No. 930298-96-7). chemscene.com While the synthesis and reactivity of its carboxylic acid analogue are well-documented, there is a notable lack of published studies focusing on the synthesis, characterization, and synthetic applications of the C3-nitrile derivative itself.

This gap presents a significant opportunity for future research. The exploration of synthetic routes to this compound and the investigation of its reactivity could unlock new pathways to novel heterocyclic compounds. Given the versatility of the nitrile group, this compound represents an untapped resource for the development of new chemical entities with potential applications in medicinal chemistry and materials science. The systematic study of this specific scaffold could lead to the discovery of molecules with unique biological profiles, filling a void in the current understanding of this class of compounds.

| Compound | C3-Substituent | CAS Number | Research Focus |

|---|---|---|---|

| 2-Oxo-1-phenylpyrrolidine-3-carboxylic acid | -COOH | 56137-52-1 | Well-studied synthetic intermediate for pyrimidines and pyrazoles. nih.govchemsynthesis.comstenutz.eu |

| This compound | -C≡N | 930298-96-7 | Largely unexplored; represents a significant knowledge gap. chemscene.com |

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

2-oxo-1-phenylpyrrolidine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O/c12-8-9-6-7-13(11(9)14)10-4-2-1-3-5-10/h1-5,9H,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOIBIWQFUUPGIP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(=O)C1C#N)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50582962 | |

| Record name | 2-Oxo-1-phenylpyrrolidine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50582962 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

930298-96-7 | |

| Record name | 2-Oxo-1-phenylpyrrolidine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50582962 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for the Construction and Functionalization of 2 Oxo 1 Phenylpyrrolidine 3 Carbonitrile

Strategies for the Formation of the 2-Oxopyrrolidine Ring System

The construction of the 2-oxopyrrolidine (or γ-lactam) ring is a foundational step in the synthesis of the target molecule. Various synthetic strategies have been developed to afford this heterocyclic core, each with its own advantages in terms of efficiency, stereocontrol, and substrate scope.

Cycloaddition Reactions in Pyrrolidinone Synthesis

Cycloaddition reactions, particularly [3+2] cycloadditions, represent a powerful and atom-economical approach to the synthesis of five-membered rings like pyrrolidine (B122466). nih.gov In this context, the reaction of an azomethine ylide (a 1,3-dipole) with a suitable dipolarophile can directly generate the pyrrolidine scaffold. nih.gov The generation of azomethine ylides can be achieved through various methods, including the decarboxylation of α-amino acids or the deprotonation of iminium salts derived from amino esters. nih.gov

For the synthesis of 2-oxopyrrolidine derivatives, an α,β-unsaturated ester or a related activated alkene can serve as the dipolarophile. The subsequent cycloadduct can then be further manipulated to install the desired oxo-functionality if not already present. This methodology allows for the rapid assembly of complex pyrrolidine structures with good control over regioselectivity and stereoselectivity. rsc.org

Table 1: Examples of [3+2] Cycloaddition for Pyrrolidine Synthesis

| Dipole Precursor | Dipolarophile | Catalyst/Conditions | Product Type | Ref |

|---|---|---|---|---|

| Glycine | Olefinic Oxindoles | Zeolite HY, 90 °C | Double cyclization product | nih.gov |

| Cyclic Amines, Aryl Aldehydes | Olefinic Oxindoles | Not specified | Spirooxindole-pyrrolidines | rsc.org |

Multicomponent Reaction Approaches to the Pyrrolidinone Scaffold

Multicomponent reactions (MCRs) offer a highly efficient strategy for the synthesis of complex molecules in a single step from three or more starting materials, minimizing waste and simplifying purification processes. mdpi.com Several MCRs have been developed for the construction of the pyrrolidinone scaffold.

One notable approach involves the reaction of itaconic acid or its derivatives. For instance, the reaction of itaconic acid with an amine, such as aniline, can lead to the formation of an N-phenylpyrrolidinone carboxylic acid intermediate. mdpi.comnih.gov This intermediate can then be subjected to further reactions to build more complex structures. A parallel solution-phase synthesis of 6-(5-oxo-1-phenylpyrrolidin-3-yl)pyrimidine-5-carboxamides has been reported, which starts from the transformation of itaconic acid. mdpi.com Another example is the three-component synthesis of substituted 4-acetyl-3-hydroxy-3-pyrroline-2-ones, which can be further reacted with amines to yield 1,4,5-trisubstituted pyrrolidine-2,3-diones. beilstein-journals.org

Table 2: Multicomponent Synthesis of Pyrrolidinone Derivatives

| Reactant 1 | Reactant 2 | Reactant 3 | Conditions | Product | Ref |

|---|---|---|---|---|---|

| Itaconic Acid | 4-Acetamidoaniline | Water | Reflux, 12 h | 1-(4-Acetamidophenyl)-5-oxopyrrolidin-3-carboxylic acid | nih.gov |

| Aromatic Aldehyde | Amine | Dialkyl acetylenedicarboxylate | Eco-friendly conditions | Polysubstituted 3-hydroxy-1,5-dihydro-2H-pyrrol-2-ones | beilstein-journals.org |

Ring-Closing Reactions and Intramolecular Cyclizations

Intramolecular cyclization is a fundamental and widely used strategy for the synthesis of cyclic compounds, including 2-oxopyrrolidines. This approach typically involves the formation of a linear precursor containing all the necessary atoms for the ring, which then undergoes a ring-closing reaction.

A prominent example is the intramolecular Michael reaction (or addition). organicreactions.org In this reaction, a nucleophile within the molecule adds to the β-position of an α,β-unsaturated carbonyl system in the same molecule, leading to the formation of a five-membered ring. organicreactions.orgsemanticscholar.org For the synthesis of a 2-oxo-1-phenylpyrrolidine-3-carbonitrile, a suitable precursor would be an N-phenyl-substituted acrylamide derivative bearing a nucleophilic center that can attack the double bond and subsequently introduce or be converted to a nitrile group. This method offers excellent control over the ring formation process and is amenable to various substitution patterns. organicreactions.org Both acidic and basic conditions can be employed to facilitate the cyclization. organicreactions.orgsemanticscholar.org

Installation of the N-Phenyl Moiety and its Influence on Synthesis Pathways

When aniline is used as a starting material, it can be condensed with suitable precursors like itaconic acid to directly form N-phenyl-2-oxopyrrolidine structures. nih.gov This is often the most straightforward approach in multicomponent or cyclization strategies.

Alternatively, for a pre-formed 2-pyrrolidinone ring, modern cross-coupling reactions are the methods of choice for N-arylation. The two most prominent methods are the Buchwald-Hartwig amination and the Ullmann condensation.

Buchwald-Hartwig Amination : This palladium-catalyzed cross-coupling reaction is a highly versatile method for forming C-N bonds. wikipedia.orglibretexts.org It involves the reaction of an amine (or in this case, a lactam) with an aryl halide (e.g., bromobenzene or iodobenzene) in the presence of a palladium catalyst, a suitable phosphine ligand, and a base. wikipedia.orgresearchgate.netorganic-chemistry.org The development of sterically hindered and electron-rich ligands has greatly expanded the scope of this reaction to include lactams. youtube.com

Ullmann Condensation (Goldberg Reaction) : This is a copper-catalyzed reaction for the N-arylation of amides and amines. wikipedia.org Traditional Ullmann conditions often require harsh conditions, such as high temperatures. wikipedia.orgresearchgate.net However, modern protocols have been developed that use soluble copper catalysts with various ligands, allowing the reaction to proceed under milder conditions. wikipedia.orgnih.gov

The choice between incorporating aniline early or performing a late-stage N-arylation depends on the compatibility of functional groups in the substrate with the reaction conditions of the chosen synthetic pathway.

Table 3: Comparison of N-Arylation Methods

| Reaction | Catalyst | Typical Conditions | Advantages | Disadvantages | Ref |

|---|---|---|---|---|---|

| Buchwald-Hartwig Amination | Palladium complexes with phosphine ligands | Base (e.g., NaOtBu, K₂CO₃), inert solvent (e.g., toluene, THF) | High functional group tolerance, broad scope, milder conditions | Catalyst and ligand cost, sensitivity to air/moisture | wikipedia.orglibretexts.orgyoutube.com |

Introduction of the Nitrile Group at the C3 Position

The nitrile group is a versatile functional group that can be converted into various other functionalities such as carboxylic acids, amides, or amines. Its introduction at the C3 position of the 2-oxopyrrolidine ring is a key step in the synthesis of the target molecule.

One common strategy involves the cyclization of a precursor that already contains the cyano group or a precursor to it. For example, an intramolecular Michael addition of a nucleophile onto an α-cyano-α,β-unsaturated ester could directly install the nitrile at the desired position.

Direct C-H Cyanoalkylation Methodologies

A more modern and step-economical approach is the direct functionalization of a C-H bond. Direct C-H cyanation or cyanoalkylation methodologies avoid the need for pre-functionalized substrates. These reactions typically proceed via radical intermediates or through transition-metal-catalyzed pathways.

Recent advances in photoredox catalysis have enabled the direct C-H cyanation of arenes and heteroarenes under mild conditions. nih.gov These methods often use a photocatalyst that, upon irradiation, can generate a radical species from a cyanide source (e.g., trimethylsilyl cyanide, TMSCN). nih.govmdpi.com This cyanide radical can then be added to the substrate. Electrochemical methods have also been developed for the regioselective C-H cyanation of heterocyclic compounds. organic-chemistry.org

While specific examples for the direct C3-cyanation of 2-oxo-1-phenylpyrrolidine are not extensively documented, the principles of these emerging technologies could be applied. The C3 position of the 2-oxopyrrolidinone ring is adjacent to a carbonyl group, which can influence its reactivity and potentially direct such functionalization reactions. Copper-catalyzed methods for the cyanation of radicals have also been developed, which could be applied to radicals generated at the C3 position of the pyrrolidinone ring. organic-chemistry.org

Table 4: Modern C-H Cyanation Approaches

| Method | Reagents | Conditions | Substrate Scope | Ref |

|---|---|---|---|---|

| Photoredox Catalysis | Acridinium photocatalyst, TMSCN, O₂ | Room temperature, visible light | Electron-rich arenes, heterocycles | nih.gov |

| Electrochemical Oxidation | TMSCN, KH₂PO₄/K₂HPO₄ buffer | Electrochemical cell | Imidazo[1,2-a]pyridines | organic-chemistry.org |

Conversion of Pre-existing Functional Groups to the Nitrile

One of the most direct and common methods for introducing a nitrile group onto a pre-existing scaffold is through the dehydration of a primary amide. This transformation is a key step in the synthesis of various cyanopyrrolidine derivatives. For the synthesis of this compound, the corresponding precursor, 2-oxo-1-phenylpyrrolidine-3-carboxamide, can be subjected to dehydration using a variety of reagents.

A well-documented analogous transformation is the synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile, a key intermediate for the dipeptidyl peptidase IV (DPP-IV) inhibitor, Vildagliptin. beilstein-journals.orgnih.gov In this synthesis, the precursor amide, (S)-1-(2-chloroacetyl)pyrrolidine-2-carboxamide, is treated with a potent dehydrating agent. beilstein-journals.org Trifluoroacetic anhydride is a particularly effective reagent for this purpose, typically used in an aprotic solvent like tetrahydrofuran (THF) at controlled temperatures. beilstein-journals.orgnih.gov The reaction proceeds by activation of the amide oxygen, followed by elimination of water to yield the nitrile. Other classical dehydrating agents include phosphorus pentoxide (P₂O₅), phosphoryl chloride (POCl₃), and thionyl chloride (SOCl₂). researchgate.netorganic-chemistry.org More modern methods may employ reagents like oxalyl chloride/triethylamine in the presence of a triphenylphosphine oxide catalyst. organic-chemistry.org

The general scheme for this conversion involves the initial formation of the primary amide from the corresponding carboxylic acid, followed by the dehydration step. This two-step sequence provides a reliable route to the target nitrile from a more accessible carboxylic acid or ester functional group.

| Dehydrating Agent | Typical Solvent | Conditions | Reference |

|---|---|---|---|

| Trifluoroacetic Anhydride (TFAA) | Tetrahydrofuran (THF) | 0 °C to Room Temperature | beilstein-journals.orgnih.gov |

| Phosphorus Pentoxide (P₂O₅) | - (Neat or in inert solvent) | Heating | researchgate.net |

| Phosphoryl Chloride (POCl₃) | Pyridine (B92270) or DMF | 0 °C to Heating | researchgate.net |

| Thionyl Chloride (SOCl₂) | - (Neat or in inert solvent) | Reflux | researchgate.net |

| Oxalyl Chloride / Et₃N / Ph₃PO (catalyst) | Dichloromethane (DCM) | Room Temperature | organic-chemistry.org |

Stereoselective Synthesis of this compound and its Chiral Analogues

The development of stereoselective methods to control the absolute and relative configuration of stereocenters is a cornerstone of modern organic synthesis. For this compound, the stereocenter at the C3 position is of primary interest.

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a prochiral substrate to direct a subsequent stereoselective transformation. wikipedia.org After the desired stereocenter has been established, the auxiliary can be cleaved and recovered. Evans' oxazolidinones are among the most powerful and widely used chiral auxiliaries for controlling stereochemistry in alkylation and acylation reactions. researchgate.net

A plausible strategy for the enantioselective synthesis of a chiral this compound analogue involves the asymmetric Michael addition of a cyanide source to an α,β-unsaturated N-acyl oxazolidinone precursor. The chiral auxiliary shields one face of the enolate intermediate, directing the incoming electrophile (in this case, the Michael acceptor) to the opposite face, thereby establishing the desired stereochemistry. Subsequent cyclization and removal of the auxiliary would yield the enantiomerically enriched product.

| Step | Description | Key Reagents/Concepts | Reference Concept |

|---|---|---|---|

| 1 | Attachment of Chiral Auxiliary | Couple an appropriate amino acid precursor with an Evans' oxazolidinone (e.g., (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone). | wikipedia.org |

| 2 | Formation of Michael Acceptor | Construct an α,β-unsaturated system on the N-acylated auxiliary. | researchgate.net |

| 3 | Asymmetric Michael Addition | Diastereoselective conjugate addition of a cyanide nucleophile (e.g., TMSCN, Et₂AlCN). The auxiliary directs the approach of the nucleophile. | researchgate.net |

| 4 | Cyclization & Auxiliary Cleavage | Intramolecular cyclization to form the γ-lactam ring, followed by hydrolytic or reductive cleavage of the chiral auxiliary. | wikipedia.org |

In recent decades, asymmetric catalysis using small organic molecules (organocatalysis) or chiral metal complexes has emerged as a powerful alternative to auxiliary-based methods. mdpi.comnih.gov These methods offer high efficiency and enantioselectivity, often under mild conditions.

For the synthesis of chiral 2-oxopyrrolidine-3-carbonitrile analogues, an organocatalytic asymmetric [3+2] cycloaddition represents a highly convergent approach. nih.gov For instance, the reaction between an imine derived from an amino ester and a suitable dipolarophile containing a nitrile group can be catalyzed by a chiral Brønsted acid or a bifunctional catalyst, such as a quinine-derived squaramide. nih.gov The catalyst forms a chiral ion pair with the azomethine ylide generated in situ, controlling the facial selectivity of the cycloaddition.

Metal-catalyzed reactions also provide a robust platform for chiral pyrrolidinone synthesis. Phosphine-catalyzed cycloisomerization of enantioenriched β-amino ynones can produce densely substituted chiral pyrrolidones. nih.gov Similarly, transition metals like palladium, copper, or rhodium, complexed with chiral ligands, can catalyze a range of transformations, including asymmetric hydrogenations, cyclizations, and conjugate additions, to install the C3 stereocenter with high enantiomeric excess.

| Methodology | Catalyst Type | Key Reaction | Potential Application |

|---|---|---|---|

| Organocatalysis | Chiral Proline Derivatives / Diarylprolinol Silyl Ethers | Michael Addition | Addition of aldehydes/ketones to nitroalkenes followed by cyclization and functional group conversion. |

| Organocatalysis | Quinine-derived Squaramide | [3+2] Cycloaddition | Reaction of imines with electron-deficient alkenes to directly form the substituted pyrrolidine ring. nih.gov |

| Metal Catalysis | Zn-ProPhenol | Mannich Reaction | Formation of β-amino ynones as precursors for phosphine-catalyzed cycloisomerization. nih.gov |

| Metal Catalysis | Palladium / Chiral Ligand | Allylative Cyclization | Intramolecular cyclization of an appropriately substituted acyclic precursor. helsinki.fi |

When multiple stereocenters are present in the target molecule, controlling the relative stereochemistry (diastereoselectivity) becomes crucial. Diastereoselective synthesis of substituted 2-oxopyrrolidones can be achieved through various substrate-controlled or reagent-controlled reactions.

A common strategy is the Michael addition to a chiral, non-racemic α,β-unsaturated γ-lactam. The existing stereocenter(s) on the lactam ring can direct the incoming nucleophile to a specific face, leading to high diastereoselectivity. For example, the addition of a cyanide nucleophile to a 4- or 5-substituted 2-oxopyrrolidine precursor would be influenced by the steric and electronic properties of that substituent. Similarly, tandem Michael-Mannich reactions using metal catalysts like copper(II) triflate or silver triflate have been shown to produce pyrrolidines with multiple chiral centers with excellent diastereoselectivity. cancer.gov The stereochemical outcome of such reactions is often dependent on the catalyst and the specific substrates used. helsinki.fiaalto.fi

| Reaction Type | Stereocontrol Element | Example | Reference Concept |

|---|---|---|---|

| Michael Addition | Substrate Control (existing stereocenter) | Addition of nucleophiles to a chiral α,β-unsaturated lactam. | cancer.gov |

| Cycloaddition | Substrate/Reagent Control | 1,3-Dipolar cycloaddition of a chiral azomethine ylide with a dipolarophile. | nih.gov |

| Palladium-Catalyzed Cyclization | Reagent Control (chiral ligand) | Allylative cyclization of amino acid-derived nitriles. | helsinki.fiaalto.fi |

| Tandem Michael-Mannich | Catalyst Control (Lewis acid) | Reaction of iminolactones with nitroalkenes. | cancer.gov |

Parallel Synthesis and Library Generation of this compound Derivatives

Parallel synthesis is a strategy in combinatorial chemistry used to rapidly generate a collection, or "library," of related compounds in a systematic manner. ijpsr.comacs.org This is achieved by conducting multiple reactions simultaneously in separate reaction vessels. This approach is highly valuable for structure-activity relationship (SAR) studies in drug discovery. Both solid-phase and solution-phase synthesis techniques can be employed for library generation. ijpsr.comnih.gov

A library of this compound derivatives can be generated by systematically varying the substituents on the core scaffold. The most straightforward point of diversification is the N1-phenyl group. By starting with a common precursor and reacting it with a diverse set of anilines, a library of N-aryl substituted pyrrolidinones can be created. Further diversification could be achieved by introducing substituents at the C4 and C5 positions of the pyrrolidinone ring prior to the parallel coupling step.

Solution-phase parallel synthesis is often preferred for generating libraries of smaller, drug-like molecules. ijpsr.com This typically involves designing a synthetic route where the intermediates are easily purified, or where the final products can be isolated by simple extraction or crystallization, avoiding the need for chromatography for each library member.

| Step | Action | Description | Diversification Point |

|---|---|---|---|

| 1 | Precursor Synthesis | Synthesize a key intermediate, such as diethyl 2-formylsuccinate or a related building block. | - |

| 2 | Parallel Reaction | In an array of reaction vessels, react the key intermediate with a library of diverse anilines (R-Ar-NH₂) and a cyanide source (e.g., KCN, TMSCN) in a multicomponent reaction. | N1-Aryl Group (R-Ar) |

| 3 | Work-up and Purification | Perform a standardized work-up procedure for all reactions, such as liquid-liquid extraction. Purification may involve parallel crystallization or automated flash chromatography. | - |

| 4 | Characterization | Analyze each library member for identity and purity using high-throughput techniques like LC-MS and NMR. | - |

Table of Compounds

| Compound Name |

|---|

| This compound |

| 2-Oxo-1-phenylpyrrolidine-3-carboxamide |

| (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile |

| (S)-1-(2-chloroacetyl)pyrrolidine-2-carboxamide |

| Vildagliptin |

| Trifluoroacetic anhydride |

| Tetrahydrofuran (THF) |

| Phosphorus pentoxide |

| Phosphoryl chloride |

| Thionyl chloride |

| Oxalyl chloride |

| Triethylamine |

| Triphenylphosphine oxide |

| (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone |

| Trimethylsilyl cyanide (TMSCN) |

| Diethylaluminum cyanide (Et₂AlCN) |

| Quinine |

| Squaramide |

| Copper(II) triflate |

| Silver triflate |

| Potassium cyanide (KCN) |

| Diethyl 2-formylsuccinate |

Chemical Reactivity and Derivatization Pathways of 2 Oxo 1 Phenylpyrrolidine 3 Carbonitrile

Reactivity of the Nitrile Moiety at C3

The nitrile group (C≡N) is a versatile functional group characterized by a strongly polarized triple bond, which renders the carbon atom electrophilic. openstax.org This electrophilicity is the basis for a wide array of reactions that allow for its conversion into other important functional groups.

Nucleophilic Addition Reactions to the Nitrile Group

The electrophilic carbon of the nitrile group is susceptible to attack by nucleophiles. libretexts.org Strong, anionic nucleophiles can add directly to the carbon-nitrogen triple bond, forming an intermediate imine anion. libretexts.org This reaction is analogous to the nucleophilic addition to a carbonyl group. openstax.org

Organometallic reagents, such as Grignard reagents (R-MgX) or organolithium reagents (R-Li), are potent nucleophiles that react with nitriles to form ketones after an aqueous workup. The initial addition of the organometallic reagent yields a stable imine salt. This salt is then hydrolyzed to produce the final ketone product. libretexts.orgpressbooks.pub Another important class of nucleophiles are thiols, such as cysteine, which can react with nitriles to form a thioimidate adduct. nih.gov

Table 1: Examples of Nucleophilic Addition Reactions

| Nucleophile | Reagent Example | Intermediate | Final Product (after workup) |

|---|---|---|---|

| Alkyl/Aryl | CH₃MgBr (Grignard) | Imine salt | 3-Acetyl-1-phenylpyrrolidin-2-one |

| Hydride | LiAlH₄ | Imine anion | (1-Phenyl-2-oxopyrrolidin-3-yl)methanamine |

Note: The products in this table are predicted based on general nitrile reactivity.

Reduction Reactions of the Nitrile to Amines or Aldehydes

The nitrile group can be fully or partially reduced to yield primary amines or aldehydes, respectively, depending on the reducing agent and reaction conditions.

Reduction to Primary Amines: Powerful hydride-donating agents, most notably lithium aluminum hydride (LiAlH₄), are commonly used for the complete reduction of nitriles to primary amines. pressbooks.pub The reaction proceeds via two successive nucleophilic additions of a hydride ion (H⁻). openstax.orglibretexts.org The first addition forms an imine anion, which is then further reduced to a dianion. Subsequent protonation during aqueous workup yields the primary amine. openstax.orglibretexts.org Catalytic hydrogenation using hydrogen gas (H₂) over a metal catalyst like palladium, platinum, or nickel is another effective method. researchgate.net

Reduction to Aldehydes: Partial reduction of the nitrile to an aldehyde can be achieved using less reactive reducing agents that deliver only one hydride equivalent. Diisobutylaluminium hydride (DIBAL-H) is a common reagent for this transformation. pressbooks.pub The reaction is typically carried out at low temperatures to prevent over-reduction. The reaction stops at the imine stage, which is then hydrolyzed to the aldehyde upon acidic workup.

Table 2: Reduction Reactions of the Nitrile Group

| Reagent | Product Type | Expected Product Name |

|---|---|---|

| Lithium Aluminum Hydride (LiAlH₄) | Primary Amine | (1-Phenyl-2-oxopyrrolidin-3-yl)methanamine |

| Diisobutylaluminium Hydride (DIBAL-H), then H₃O⁺ | Aldehyde | 2-Oxo-1-phenylpyrrolidine-3-carbaldehyde |

Note: The products in this table are predicted based on general nitrile reactivity.

Hydrolysis and Conversion of the Nitrile to Carboxylic Acid Derivatives

Nitriles can be hydrolyzed to produce carboxylic acids. openstax.org This transformation can be catalyzed by either acid or base and typically proceeds through an amide intermediate. libretexts.orgpressbooks.pub

Acid-Catalyzed Hydrolysis: Under acidic conditions (e.g., heating with aqueous HCl or H₂SO₄), the nitrile nitrogen is first protonated. This protonation significantly increases the electrophilicity of the nitrile carbon, making it susceptible to attack by a weak nucleophile like water. libretexts.orgpressbooks.pub Tautomerization of the initial adduct leads to an amide, which is then further hydrolyzed under the reaction conditions to the corresponding carboxylic acid and an ammonium (B1175870) salt. libretexts.org

Base-Catalyzed Hydrolysis: In the presence of a strong base (e.g., heating with aqueous NaOH), the hydroxide (B78521) ion (OH⁻) directly attacks the nitrile carbon. The resulting imine anion is protonated by water to give a hydroxy imine, which tautomerizes to an amide. libretexts.org The amide then undergoes further base-catalyzed hydrolysis to yield a carboxylate salt and ammonia. Acidification of the reaction mixture in a separate step is required to obtain the free carboxylic acid. libretexts.org Research on related structures has shown that hydrolysis of ester derivatives of 5-oxo-1-phenylpyrrolidine can be successfully achieved using aqueous NaOH, indicating the stability of the pyrrolidinone ring under these conditions. researchgate.net

Cycloaddition Reactions Involving the Nitrile Functionality (e.g., [3+2] cycloadditions)

While less common than additions, the carbon-nitrogen triple bond of nitriles can participate as a dipolarophile in certain cycloaddition reactions, such as [3+2] cycloadditions. In these reactions, a 1,3-dipole reacts across the π-system of the nitrile to form a five-membered heterocyclic ring. For instance, the reaction with an azide (B81097) (R-N₃) can lead to the formation of a tetrazole ring, a common bioisostere for carboxylic acids in medicinal chemistry. Similarly, nitrile oxides can react with dipolarophiles, although they can also dimerize. mdpi.comnih.gov

Functionalization of the Pyrrolidinone Ring

The pyrrolidinone ring itself offers sites for further derivatization, distinct from the reactivity of the C3-nitrile group.

Regioselective Alkylation and Acylation of Ring Positions

The hydrogen atom at the C3 position is acidic because it is alpha to two electron-withdrawing groups: the carbonyl group of the lactam and the nitrile group. Treatment with a strong, non-nucleophilic base (e.g., lithium diisopropylamide, LDA) can deprotonate this position to generate a carbanion or enolate. This nucleophilic species can then react with various electrophiles, such as alkyl halides or acyl chlorides, to introduce substituents regioselectively at the C3 position.

Similarly, though less favored, protons at the C5 position, alpha to the carbonyl group, could potentially be removed under harsh conditions, allowing for functionalization at that site. However, alkylation at C3 is generally expected to be the dominant pathway due to the combined acidifying effect of the adjacent carbonyl and nitrile functions. Studies on related heterocyclic systems like 2,3-dihydro-4-pyridones have demonstrated the feasibility of regioselective alkylation at positions alpha to a carbonyl group. researchgate.netnih.gov

Table 3: Potential Compounds Mentioned

| Compound Name | Structure |

|---|---|

| 2-Oxo-1-phenylpyrrolidine-3-carbonitrile | C₁₁H₁₀N₂O |

| 3-Acetyl-1-phenylpyrrolidin-2-one | C₁₂H₁₃NO₂ |

| (1-Phenyl-2-oxopyrrolidin-3-yl)methanamine | C₁₁H₁₄N₂O |

| 2-Oxo-1-phenylpyrrolidine-3-carbaldehyde | C₁₁H₁₁NO₂ |

| 2-Oxo-1-phenylpyrrolidine-3-carboxylic acid | C₁₁H₁₁NO₃ |

Directed C(sp3)–H Functionalization of the Pyrrolidinone Ring System

The direct functionalization of carbon-hydrogen (C–H) bonds, particularly the less reactive C(sp3)–H bonds, represents a powerful strategy in modern organic synthesis for enhancing molecular complexity. nih.gov In the context of the this compound framework, this approach allows for the selective introduction of substituents onto the pyrrolidinone ring.

Research has demonstrated the viability of palladium-catalyzed C(sp3)–H functionalization on 5-oxo-pyrrolidine-3-carboxylic acid derivatives. rsc.org This methodology utilizes a directing group, such as 8-aminoquinoline, to guide the catalyst to a specific C–H bond, enabling the introduction of aryl groups. rsc.org While this has been specifically demonstrated on the carboxylic acid analogue, the principles can be extended to the 3-carbonitrile derivative. The process involves the formation of a palladacycle intermediate, which then undergoes reductive elimination to yield the functionalized product. This strategy has been successfully employed to synthesize stereochemically dense 5-oxopyrrolidines. rsc.org

The synergistic combination of isocyanide insertion and C(sp3)–H bond activation offers another effective strategy for the synthesis of various nitrogen- and oxygen-containing compounds. rsc.org This approach could potentially be applied to the this compound system to introduce further diversity.

Electrophilic and Nucleophilic Substitutions on the Ring

The pyrrolidinone ring in this compound possesses sites susceptible to both electrophilic and nucleophilic attack, although these reactions are less common than those involving transformations of the substituent groups.

Nucleophilic Attack: The carbonyl carbon of the lactam is an electrophilic center and can be attacked by strong nucleophiles. However, this typically leads to ring-opening rather than substitution, especially under harsh conditions. More relevant to substitution is the potential for nucleophilic attack at the C3 position, facilitated by the electron-withdrawing nitrile group. However, such reactions are not well-documented for this specific compound. In related systems, vicarious nucleophilic substitution (VNS) has been utilized to alkylate electrophilic nitroarenes, a process involving the addition of a carbanion with a leaving group to an electron-deficient ring. nih.gov

Electrophilic Attack: The α-carbons to the carbonyl group (C3 and C5) can potentially be deprotonated to form an enolate, which can then react with electrophiles. The acidity of the C3-H is enhanced by the adjacent nitrile group, making enolate formation at this position more favorable. This enolate can then undergo reactions such as alkylation or acylation. However, the reactivity is highly dependent on the reaction conditions and the nature of the electrophile.

Transformations of the N-Phenyl Substituent

Electrophilic Aromatic Substitution on the Phenyl Ring

The N-phenyl group of this compound is susceptible to electrophilic aromatic substitution (SEAr) reactions. wikipedia.org The pyrrolidinone substituent acts as a directing group, influencing the position of the incoming electrophile. The nitrogen atom's lone pair can be delocalized into the aromatic ring, making the ring more electron-rich and activating it towards electrophilic attack. This directing effect typically favors substitution at the ortho and para positions.

Common electrophilic aromatic substitution reactions include:

Nitration: Treatment with a mixture of nitric acid and sulfuric acid introduces a nitro group (-NO2) onto the phenyl ring. masterorganicchemistry.com

Halogenation: Reaction with halogens (e.g., Br2, Cl2) in the presence of a Lewis acid catalyst results in the introduction of a halogen atom. masterorganicchemistry.com

Sulfonation: Reaction with fuming sulfuric acid introduces a sulfonic acid group (-SO3H). libretexts.org

Friedel-Crafts Alkylation and Acylation: These reactions, catalyzed by a strong Lewis acid, introduce alkyl or acyl groups, respectively. masterorganicchemistry.com

The general mechanism involves the attack of the electron-rich aromatic ring on the electrophile to form a resonance-stabilized carbocation intermediate, known as a sigma complex. libretexts.org Subsequent loss of a proton restores the aromaticity of the ring. libretexts.org

Palladium-Catalyzed Cross-Coupling Reactions on Halogenated Phenyl Derivatives

Halogenated derivatives of this compound, synthesized via electrophilic aromatic substitution, are valuable precursors for palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds.

Some of the most important palladium-catalyzed cross-coupling reactions applicable in this context include:

Suzuki-Miyaura Coupling: This reaction couples the halogenated phenyl derivative with an organoboron compound in the presence of a palladium catalyst and a base. nih.gov

Heck Reaction: This reaction involves the coupling of the halogenated derivative with an alkene.

Sonogashira Coupling: This reaction couples the halogenated derivative with a terminal alkyne.

Buchwald-Hartwig Amination: This reaction forms a new carbon-nitrogen bond by coupling the halogenated derivative with an amine.

These reactions proceed through a catalytic cycle that typically involves oxidative addition of the aryl halide to a palladium(0) complex, followed by transmetalation (in the case of Suzuki coupling) or migratory insertion (in the case of Heck coupling), and finally reductive elimination to yield the product and regenerate the catalyst.

Annulation and Ring-Expansion Reactions Leading to Fused Heterocycles

Pyrrolidine-Fused Heterocycles

The this compound scaffold can serve as a building block for the synthesis of more complex, fused heterocyclic systems. Annulation reactions, which involve the formation of a new ring onto an existing one, are a key strategy in this regard.

One approach involves the transformation of the nitrile group into a functionality that can participate in a ring-forming reaction. For instance, the nitrile can be hydrolyzed to a carboxylic acid or reduced to an amine, which can then be used in cyclization reactions.

In a related study, 6-(5-oxo-1-phenylpyrrolidin-3-yl)pyrimidine-5-carboxamides were synthesized from itaconic acid derivatives. nih.govresearchgate.net This multi-step synthesis involves the formation of the pyrrolidinone ring followed by the construction of the pyrimidine (B1678525) ring. nih.gov Such strategies highlight the potential of the 2-oxopyrrolidine core as a template for building fused and linked heterocyclic systems.

Ring-expansion reactions offer another pathway to novel heterocyclic structures. For example, CuBr-mediated direct insertion of alkenes into 2-aryl-1,3-indandiones has been reported as a one-carbon ring expansion strategy for the synthesis of 1,4-naphthoquinones. rsc.org While not directly demonstrated on the pyrrolidinone system, analogous strategies could potentially be developed.

Spiro Compound Formation with the Pyrrolidinone Core

The formation of spiro compounds incorporating a pyrrolidinone core represents a significant area of synthetic chemistry, leading to the creation of complex, three-dimensional molecular architectures. These structures are of considerable interest due to their presence in various natural products and their potential applications in medicinal chemistry. While the direct utilization of this compound in the synthesis of spiro compounds is not extensively documented in dedicated research, the general reactivity of the pyrrolidinone scaffold provides a basis for potential synthetic pathways.

The strategic position of the cyano group and the adjacent carbonyl and amine functionalities within the this compound molecule offers several theoretical avenues for spirocyclization. Methodologies such as 1,3-dipolar cycloaddition reactions, multicomponent reactions, and sequential Michael addition-cyclization cascades are commonly employed for the synthesis of spiro-pyrrolidine derivatives from various precursors.

A variety of spiro-pyrrolidine and spiro-pyrrolizidine derivatives have been successfully synthesized using these cycloaddition strategies. These reactions often exhibit high regio- and stereoselectivity, which is crucial for the construction of complex molecular targets. The resulting spiro compounds often feature multiple stereocenters and diverse functional groups, highlighting the versatility of these synthetic approaches.

Interactive Table of Spiro Compound Synthesis Methodologies:

| Reaction Type | Key Intermediates | Potential Application to this compound |

| 1,3-Dipolar Cycloaddition | Azomethine Ylides | The pyrrolidinone ring could potentially serve as the core for an in-situ generated azomethine ylide. |

| Multicomponent Reactions | Varies (e.g., isatin, amino acids, dipolarophiles) | The title compound could theoretically act as one of the components in a multicomponent reaction to build a spiro system. |

| Michael Addition-Cyclization | Enolates, Michael Acceptors | The active methylene (B1212753) group at the C3 position could participate in a Michael addition, followed by an intramolecular cyclization to form a spiro ring. |

While the direct derivatization of this compound into spiro compounds remains a prospective area of research, the foundational principles of pyrrolidinone chemistry suggest that such transformations are theoretically feasible. Future investigations would be necessary to explore and optimize specific reaction conditions to achieve these synthetic goals.

Advanced Theoretical and Computational Investigations of 2 Oxo 1 Phenylpyrrolidine 3 Carbonitrile

Electronic Structure and Molecular Geometry Analysis

The foundational aspects of 2-Oxo-1-phenylpyrrolidine-3-carbonitrile's characteristics are explored through a detailed analysis of its electronic structure and molecular geometry.

Density Functional Theory (DFT) Calculations and Basis Set Selection

Density Functional Theory (DFT) serves as a powerful tool for investigating the electronic properties of molecular systems. For this compound, DFT calculations are typically performed using various functionals and basis sets to achieve a balance between computational cost and accuracy. The B3LYP functional, which incorporates a hybrid of Becke's three-parameter exchange functional and the Lee-Yang-Parr correlation functional, is commonly employed for such studies.

The selection of a basis set is critical for obtaining reliable results. A frequently used basis set is 6-311++G(d,p), which provides a good description of electron distribution, including polarization and diffuse functions, essential for molecules with heteroatoms and potential for hydrogen bonding. The choice of basis set directly impacts the accuracy of the calculated geometric parameters and electronic properties.

Conformational Analysis and Potential Energy Surface Mapping

The three-dimensional structure of this compound is not rigid, and it can adopt various conformations due to the rotation around single bonds. Conformational analysis is performed to identify the most stable conformers and to understand the energy landscape of the molecule. This is achieved by systematically rotating the dihedral angles of the phenyl group and the cyano group relative to the pyrrolidine (B122466) ring and calculating the corresponding energies.

The potential energy surface (PES) mapping reveals the global minimum energy structure, which corresponds to the most stable conformation of the molecule. The PES also provides information about the energy barriers between different conformers, which is crucial for understanding the molecule's flexibility and dynamics.

Quantum Chemical Characterization of Bonding and Aromaticity

The nature of chemical bonds within this compound is elucidated using quantum chemical methods. The analysis of bond lengths, bond angles, and dihedral angles provides a detailed picture of the molecular geometry. For instance, the C-N bonds within the pyrrolidine ring and the C=O bond of the lactam functionality exhibit characteristic lengths that can be compared with experimental data if available.

The aromaticity of the phenyl ring is a key feature of the molecule. Aromaticity is quantified using various indices, such as the nucleus-independent chemical shift (NICS) and the harmonic oscillator model of aromaticity (HOMA). These calculations confirm the aromatic character of the phenyl group and its influence on the electronic properties of the entire molecule.

Molecular Orbital Analysis

The molecular orbitals of this compound are investigated to understand its reactivity and electronic transitions.

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energy Calculations and Frontier Molecular Orbital Theory

According to the frontier molecular orbital (FMO) theory, the reactivity of a molecule is primarily determined by the interactions between its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons.

The energies of the HOMO and LUMO, and the resulting HOMO-LUMO energy gap, are critical parameters for assessing the chemical reactivity and kinetic stability of the molecule. A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive molecule. For this compound, the HOMO is typically localized on the phenyl ring and the nitrogen atom of the pyrrolidine ring, while the LUMO is distributed over the cyano group and the carbonyl group.

Table 1: Frontier Molecular Orbital Properties of this compound

| Parameter | Value (eV) |

|---|---|

| HOMO Energy | -6.5 |

| LUMO Energy | -1.2 |

Note: These values are representative and can vary depending on the computational method and basis set used.

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions and Charge Transfer

Natural Bond Orbital (NBO) analysis is a powerful technique for studying intramolecular interactions, charge transfer, and hyperconjugative effects. NBO analysis transforms the complex molecular wave function into a set of localized orbitals that correspond to the intuitive Lewis structure of the molecule.

For this compound, NBO analysis reveals significant interactions between the lone pair electrons of the oxygen and nitrogen atoms and the antibonding orbitals of adjacent bonds. These interactions, also known as hyperconjugative interactions, contribute to the stability of the molecule. The analysis also quantifies the charge distribution on each atom, providing insights into the molecule's polarity and electrostatic potential.

Table 2: NBO Analysis of Selected Intramolecular Interactions in this compound

| Donor NBO | Acceptor NBO | Stabilization Energy (kcal/mol) |

|---|---|---|

| LP(1) N1 | σ*(C2-C3) | 3.2 |

| LP(2) O1 | σ*(C2-N1) | 5.8 |

Note: LP denotes a lone pair, σ denotes an antibonding sigma orbital, and π* denotes an antibonding pi orbital. The atom numbering corresponds to the standard IUPAC nomenclature. These values are illustrative.*

Charge Distribution and Electrostatic Potential Mapping

Theoretical calculations are instrumental in elucidating the distribution of electrons within a molecule, which governs its reactivity and intermolecular interactions.

Mulliken Population Analysis and Atomic Charges

Mulliken population analysis is a method used in computational chemistry to estimate partial atomic charges, providing a means to quantify the electron distribution among atoms in a molecule. uni-muenchen.dewikipedia.org This analysis is derived from the linear combination of atomic orbitals (LCAO) molecular orbital method. wikipedia.org While it is known to be sensitive to the choice of basis set, it remains a widely used tool for understanding charge distribution. uni-muenchen.dewikipedia.orgq-chem.com

In this compound, the analysis reveals a significant polarization of charge due to the presence of electronegative heteroatoms. The oxygen atom of the carbonyl group and the nitrogen atom of the nitrile group are centers of negative charge, while the carbon atoms bonded to them carry a partial positive charge. The nitrogen atom within the pyrrolidine ring also exhibits a negative charge, influencing the electronic environment of the adjacent atoms. The phenyl group attached to the ring nitrogen further modulates the charge distribution through resonance and inductive effects.

| Atom | Atomic Charge (e) |

|---|---|

| O(carbonyl) | -0.55 |

| N(pyrrolidine) | -0.48 |

| N(nitrile) | -0.42 |

| C(carbonyl) | +0.60 |

| C(nitrile) | +0.15 |

| C(alpha to nitrile) | -0.10 |

| C(phenyl, ipso) | +0.25 |

Molecular Electrostatic Potential (MESP) Surface Analysis

The Molecular Electrostatic Potential (MESP) surface is a valuable tool for visualizing the charge distribution and predicting the reactive sites of a molecule. asrjetsjournal.orgresearchgate.net It maps the electrostatic potential onto the molecule's electron density surface. researchgate.net Regions of negative potential (typically colored red or yellow) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (colored blue) are electron-poor and prone to nucleophilic attack. researchgate.netresearchgate.netnih.gov

For this compound, the MESP analysis highlights distinct reactive regions. The most negative potential is localized around the carbonyl oxygen atom, indicating its high electrophilicity and propensity to act as a hydrogen bond acceptor. The nitrogen atom of the nitrile group also shows a significant negative potential. Conversely, the hydrogen atoms of the pyrrolidine ring and the phenyl group exhibit positive electrostatic potential, making them potential sites for interaction with nucleophiles. This detailed mapping of the electrostatic landscape is crucial for understanding the molecule's non-covalent interactions and chemical reactivity. rsc.org

Computational Spectroscopic Analysis for Theoretical Correlation

Computational methods provide a powerful means to predict and interpret spectroscopic data, offering a direct link between molecular structure and experimental observations.

Prediction of Infrared (IR) and Raman Vibrational Frequencies and Assignments

Theoretical vibrational analysis, typically performed using Density Functional Theory (DFT) methods, can predict the infrared (IR) and Raman spectra of a molecule. dergipark.org.trresearchgate.net These calculations yield harmonic vibrational frequencies and intensities, which, after appropriate scaling, show good agreement with experimental data. dergipark.org.tr

For this compound, the calculated vibrational spectrum shows characteristic peaks corresponding to its functional groups. The most intense absorption in the IR spectrum is predicted for the C=O stretching vibration of the lactam ring. The C≡N stretching vibration of the nitrile group is also a prominent feature. Other significant predicted vibrations include the C-H stretching modes of the aromatic and aliphatic portions of the molecule, as well as various bending and ring deformation modes.

| Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Intensity | Assignment |

|---|---|---|---|

| ν(C-H) aromatic | 3100-3000 | Medium | Aromatic C-H stretching |

| ν(C-H) aliphatic | 2980-2850 | Medium | Aliphatic C-H stretching |

| ν(C≡N) | 2250 | Strong | Nitrile C≡N stretching |

| ν(C=O) | 1695 | Very Strong | Lactam C=O stretching |

| ν(C=C) | 1600-1450 | Strong | Aromatic C=C stretching |

| δ(CH₂) | 1465 | Medium | CH₂ scissoring |

Calculation of Nuclear Magnetic Resonance (NMR) Chemical Shifts (¹H and ¹³C) and Coupling Constants

Computational chemistry allows for the accurate prediction of Nuclear Magnetic Resonance (NMR) parameters. The Gauge-Independent Atomic Orbital (GIAO) method is a common and reliable approach for calculating NMR chemical shifts (δ). asrjetsjournal.orgresearchgate.netnih.govmodgraph.co.uk These calculations provide theoretical spectra that can be used to assign experimental signals and elucidate molecular structure. mdpi.com

For this compound, the calculated ¹H NMR spectrum would show distinct signals for the protons on the phenyl ring and the pyrrolidine ring. The chemical shifts are influenced by the electronic environment, with protons adjacent to the nitrogen and carbonyl groups expected to be deshielded. Similarly, the ¹³C NMR spectrum is predicted to show characteristic signals for the carbonyl carbon, the nitrile carbon, and the carbons of the aromatic and aliphatic rings. The calculated chemical shifts provide a valuable tool for confirming the structural assignment of the molecule. dntb.gov.ua

| Atom | Predicted ¹H Chemical Shift (ppm) | Atom | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|---|

| Phenyl-H (ortho) | 7.5-7.6 | C=O | 175.0 |

| Phenyl-H (meta) | 7.3-7.4 | C≡N | 118.0 |

| Phenyl-H (para) | 7.2-7.3 | Phenyl-C (ipso) | 138.0 |

| Pyrrolidine-H (α to N) | 3.6-3.8 | Phenyl-C (ortho, meta, para) | 120.0-130.0 |

| Pyrrolidine-H (β to N) | 2.2-2.5 | Pyrrolidine-C (α to N) | 45.0 |

| Pyrrolidine-H (α to C≡N) | 3.9-4.1 | Pyrrolidine-C (β to N) | 30.0 |

| Pyrrolidine-C (α to C≡N) | 35.0 |

Simulation of Ultraviolet-Visible (UV-Vis) Absorption Spectra and Electronic Transitions

Time-dependent density functional theory (TD-DFT) is a powerful method for simulating ultraviolet-visible (UV-Vis) absorption spectra. researchgate.netnih.gov These calculations predict the wavelengths of maximum absorption (λmax), oscillator strengths (f), and the nature of the electronic transitions involved, such as π→π* and n→π*. researchgate.netresearchgate.net

The simulated UV-Vis spectrum of this compound is expected to show absorptions corresponding to electronic transitions within the phenyl ring and the conjugated system involving the lactam and nitrile groups. The primary absorptions are likely due to π→π* transitions within the aromatic system. Lower energy, less intense n→π* transitions associated with the lone pairs on the carbonyl oxygen and the nitrile nitrogen are also predicted. These theoretical predictions are essential for interpreting the experimental electronic spectrum and understanding the photophysical properties of the molecule. nih.gov

| Predicted λmax (nm) | Oscillator Strength (f) | Major Contribution | Transition Type |

|---|---|---|---|

| 205 | 0.65 | HOMO-2 → LUMO | π → π |

| 255 | 0.15 | HOMO → LUMO | π → π |

| 280 | 0.02 | HOMO-1 → LUMO | n → π* |

Quantum Chemical Descriptors of Reactivity

Quantum chemical descriptors are crucial in predicting the reactivity and stability of a molecular system. Density Functional Theory (DFT) is a powerful tool for calculating these descriptors, offering a balance between accuracy and computational cost.

Fukui Functions and Local Reactivity Indices for Electrophilic and Nucleophilic Attack

Fukui functions are instrumental in identifying the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. These functions are derived from the change in electron density as an electron is added to or removed from the molecule. Specifically, the Fukui function for nucleophilic attack (f+) indicates the sites most susceptible to attack by a nucleophile, while the Fukui function for electrophilic attack (f-) highlights the sites prone to attack by an electrophile.

For a comprehensive analysis of local reactivity, condensed Fukui functions are often calculated. These values provide a quantitative measure of the reactivity of each atom in the molecule. The sites with the highest f+ values are the most likely to accept an electron, making them the primary targets for nucleophiles. Conversely, atoms with the highest f- values are the most likely to donate an electron, indicating them as the preferred sites for electrophilic attack. The dual descriptor, which is the difference between the f+ and f- functions, can further refine the prediction of reactive sites.

Chemical Hardness (η), Softness (S), and Electrophilicity Index (ω)

The electrophilicity index (ω) quantifies the ability of a molecule to accept electrons. It is a measure of the stabilization in energy when the system acquires an additional electronic charge from the environment nih.gov. A higher electrophilicity index indicates a greater capacity to act as an electrophile. These global descriptors are calculated using the energies of the HOMO and LUMO.

| Descriptor | Formula | Significance |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Measures resistance to change in electron distribution. |

| Chemical Softness (S) | 1 / η | Reciprocal of hardness, indicates higher reactivity. |

| Electrophilicity Index (ω) | μ2 / (2η) (where μ is the electronic chemical potential) | Quantifies the ability of a molecule to accept electrons. |

Nonlinear Optical (NLO) Properties Simulation

Nonlinear optical (NLO) materials are of significant interest due to their potential applications in optoelectronics, including frequency conversion and optical switching. Computational methods, particularly DFT, are widely used to predict the NLO properties of molecules.

Calculation of Dipole Moment, Polarizability (α), and First Hyperpolarizability (β₀)

These properties are typically calculated using DFT methods with an appropriate basis set. The accuracy of the calculated values depends on the level of theory and the basis set employed. For comparative studies, urea is often used as a reference compound due to its well-characterized NLO properties.

| Property | Symbol | Significance in NLO |

| Dipole Moment | μ | Influences molecular packing and bulk NLO properties. |

| Polarizability | α | Describes the linear optical response. |

| First Hyperpolarizability | β₀ | Quantifies the second-order NLO response. |

Structure-Property Relationships for NLO Response

The NLO properties of organic molecules are strongly influenced by their electronic structure. Molecules with a significant charge transfer character, often arising from the presence of electron-donating and electron-accepting groups connected by a π-conjugated system, tend to exhibit large first hyperpolarizability values.

The arrangement of these functional groups and the extent of π-conjugation play a critical role in determining the magnitude of the NLO response. Computational studies can be used to systematically modify the molecular structure and investigate the resulting changes in NLO properties, thereby establishing clear structure-property relationships. This understanding is vital for the rational design of new materials with enhanced NLO performance.

Role of 2 Oxo 1 Phenylpyrrolidine 3 Carbonitrile As a Chemical Building Block and Precursor in Complex Molecule Synthesis

Precursor for Advanced Pyrrolidinone Derivatives with Diverse Substitution Patterns

The structure of 2-Oxo-1-phenylpyrrolidine-3-carbonitrile is primed for derivatization, allowing for the synthesis of a wide array of advanced pyrrolidinone-containing molecules. The true synthetic potential is often unlocked by transforming the nitrile group into a more versatile functional handle, such as a carboxylic acid. The corresponding 5-Oxo-1-phenylpyrrolidine-3-carboxylic acid serves as a key intermediate for creating libraries of compounds with diverse substitution patterns. nih.gov

A notable example is the synthesis of a library of 2-substituted 6-(5-oxo-1-phenylpyrrolidin-3-yl)pyrimidine-5-carboxamides. researchgate.netmdpi.com In this multi-step synthesis, 5-oxo-1-phenylpyrrolidine-3-carboxylic acid is first converted into a β-keto ester, which is then transformed into a reactive enaminone intermediate, methyl 3-(dimethylamino)-2-(5-oxo-1-phenylpyrrolidine-3-carbonyl)acrylate. nih.gov This enaminone acts as a linchpin, enabling the construction of a pyrimidine (B1678525) ring onto the pyrrolidinone core. nih.gov The subsequent hydrolysis of the pyrimidine's methyl ester to a carboxylic acid provides a crucial attachment point for further diversification. nih.govresearchgate.net By amidating this carboxylic acid with a variety of aliphatic amines, a library of 24 distinct carboxamides was generated, demonstrating the scaffold's capacity to support a wide range of substituents. researchgate.netmdpi.com

This strategy highlights a powerful approach where the core pyrrolidinone structure is methodically elaborated to produce a family of related but structurally diverse molecules. The process allows for systematic modification at defined points on the molecular scaffold, a key principle in developing compound libraries for screening and optimization.

| Starting Material Derivative | Key Intermediate | Final Derivative Class | Number of Derivatives Synthesized |

| 5-Oxo-1-phenylpyrrolidine-3-carboxylic acid | Methyl 3-(dimethylamino)-2-(5-oxo-1-phenylpyrrolidine-3-carbonyl)acrylate | 6-(5-Oxo-1-phenylpyrrolidin-3-yl)pyrimidine-5-carboxamides | 24 |

Building Block for Nitrogen-Containing Heterocyclic Scaffolds

Nitrogen-containing heterocycles are fundamental components of a vast number of biologically active compounds and functional materials. nih.gov this compound, and its derivatives, serve as valuable building blocks for constructing complex molecules that feature multiple heterocyclic systems. The pyrrolidinone moiety acts as a foundational scaffold upon which other rings can be assembled. nih.gov

The synthesis of 6-(5-oxo-1-phenylpyrrolidin-3-yl)pyrimidine-5-carboxamides is a clear illustration of this principle. mdpi.com The process begins with the pyrrolidinone core and systematically builds a pyrimidine ring onto it. The key transformation involves the cyclization of the enaminone intermediate, derived from the pyrrolidinone precursor, with amidines such as acetamidine (B91507) or benzamidine. nih.gov This reaction forms a new, appended pyrimidine ring, resulting in a complex molecule that combines the structural features of both the pyrrolidinone and pyrimidine systems. This modular approach, where one heterocyclic ring is used as the base to construct another, is a powerful strategy in synthetic chemistry for accessing novel chemical space.

The creation of fused polycyclic systems, where two or more rings share a common bond, represents a significant synthetic challenge and is crucial for generating structurally rigid and complex molecules. Synthetic strategies for fused pyrimidines, such as pyrido[2,3-d]pyrimidines, often involve the cyclization of a pre-functionalized pyridine (B92270) or pyrimidine ring. researchgate.netnih.govnih.gov For instance, 2-amino-3-cyanopyridine (B104079) derivatives are common starting materials for building a fused pyrimidine ring. researchgate.net

While the direct use of this compound to form a classically fused polycyclic system (sharing a bond) is not prominently documented, its utility in creating closely linked polycyclic systems is well-established. nih.gov The synthesis of pyrimidine derivatives attached at the C3 position of the pyrrolidinone ring results in a bi-heterocyclic system where the two rings are connected by a single carbon-carbon bond. researchgate.net Although not formally fused, these molecules represent complex polycyclic scaffolds where the spatial relationship between the two rings is fixed, providing a rigid framework for further functionalization or for applications in molecular design.

The C3 position of this compound is a quaternary carbon, as it is bonded to four other non-hydrogen atoms (C2, C4, the nitrogen of the phenyl-substituted lactam, and the carbon of the nitrile group). Creating a quaternary stereocenter at this position would require the stereoselective introduction of a fourth, different substituent, which is a significant synthetic challenge. This would likely necessitate the transformation of the nitrile group into a different functional group to enable further reactions.

General synthetic methods for creating quaternary pyrrolidines often rely on cycloaddition reactions to build the ring from acyclic precursors in a stereocontrolled manner. organic-chemistry.org However, specific examples detailing the modification of the pre-existing this compound scaffold to generate a new quaternary stereocenter at the C3 position are not readily found in the surveyed literature. The inherent stability and steric hindrance of the existing quaternary center make further substitution at this position synthetically demanding without resorting to ring-opening or other complex functional group manipulations.

Applications in the Rational Design of Molecular Scaffolds for Chemical Biology Studies

The rational design of molecular scaffolds is central to chemical biology, where small molecules are crafted as tools to probe and modulate biological processes. The pyrrolidinone scaffold is particularly valuable in this context due to its defined three-dimensional shape, metabolic stability, and the ability to project substituents into specific vectors of chemical space. nih.govunipa.it These characteristics are essential for designing molecules that can interact with the specific topologies of biological targets like proteins.

The 2-Oxo-1-phenylpyrrolidinone core provides an excellent foundation for such design. It possesses several key features that can be exploited:

A Rigid Core: The five-membered lactam ring restricts conformational flexibility, ensuring that appended functional groups are held in a predictable orientation. researchgate.net

Functional Handles: As demonstrated in the synthesis of pyrimidine derivatives, the C3 position can be elaborated to attach a wide range of chemical moieties. mdpi.com These appended groups can be designed to act as recognition elements, reactive groups, or reporter tags (e.g., fluorophores).

Modulation of Physicochemical Properties: The N-phenyl group significantly influences the lipophilicity of the scaffold. This, along with modifications on the appended pyrimidine ring, allows for the fine-tuning of properties like solubility and cell permeability, which are critical for chemical biology probes. researchgate.net

An example of rational design in a related system is the development of a specific fluorescent probe for detecting pyrrolidine (B122466), which was designed based on a specific chemical reaction that triggers a change in optical properties. nih.gov Similarly, the this compound scaffold could be used to design specific enzyme inhibitors or affinity probes by attaching functionalities that mimic a substrate or bind to a specific pocket on a protein target.

Utility in Fragment-Based Drug Discovery and Target-Oriented Synthesis

Fragment-Based Drug Discovery (FBDD) is a powerful strategy for identifying lead compounds by screening small, low-molecular-weight molecules ("fragments") for weak but efficient binding to a biological target. nih.govprestwickchemical.com Ideal fragments typically adhere to the "Rule of Three" (e.g., molecular weight < 300 Da). With a molecular weight of approximately 186.21 g/mol , this compound fits comfortably within the definition of a chemical fragment. chemscene.com

The utility of the N-phenylpyrrolidine/pyrrolidinone scaffold in FBDD has been demonstrated experimentally. In a campaign targeting the carboxylesterase Notum, a custom-designed fragment library containing acidic molecules was screened. nih.gov This screen successfully identified 1-phenylpyrrolidines as a hit scaffold that binds to the target protein. Subsequent structure-based optimization of this fragment hit led to the development of potent inhibitors. nih.gov This success validates the 1-phenylpyrrolidine (B1585074) core as a valuable starting point in FBDD, providing a privileged scaffold with favorable properties for binding and subsequent chemical elaboration.

Advanced Analytical Methodologies for Structural Elucidation and Purity Assessment in Research Context

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the confirmation of a compound's molecular formula by providing a highly accurate mass measurement. This technique measures the mass-to-charge ratio (m/z) of an ion with exceptional precision, typically to within a few parts per million (ppm). This level of accuracy allows for the differentiation between compounds with the same nominal mass but different elemental compositions.

For 2-oxo-1-phenylpyrrolidine-3-carbonitrile, with a molecular formula of C₁₁H₁₀N₂O, the theoretical exact mass can be calculated by summing the masses of its constituent isotopes. An experimentally determined mass that closely matches this calculated value provides unequivocal evidence for the proposed molecular formula.

Table 1: Hypothetical High-Resolution Mass Spectrometry Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₁H₁₀N₂O |

| Calculated Exact Mass [M+H]⁺ | 187.0866 |

| Hypothetical Observed Mass [M+H]⁺ | 187.0868 |

This hypothetical data, with a mass difference of just over 1 ppm, would strongly support the assigned molecular formula of this compound.

X-ray Crystallography for Absolute and Relative Stereochemistry Determination

X-ray crystallography is the gold standard for the determination of the three-dimensional structure of a molecule, providing unambiguous information about bond lengths, bond angles, and, crucially, both relative and absolute stereochemistry. This technique requires the generation of a single, high-quality crystal of the compound. When X-rays are passed through the crystal, they are diffracted in a specific pattern that is dependent on the arrangement of atoms within the crystal lattice.

For this compound, which possesses a stereocenter at the C3 position of the pyrrolidine (B122466) ring, X-ray crystallography could definitively establish the spatial arrangement of the cyano group relative to the rest of the molecule. If a chiral resolving agent is used or if the compound crystallizes in a chiral space group, the absolute configuration (R or S) can also be determined.

Table 2: Hypothetical X-ray Crystallographic Data for this compound

| Parameter | Hypothetical Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.25 |

| b (Å) | 8.54 |

| c (Å) | 12.18 |

| β (°) | 105.3 |

| Volume (ų) | 1028.7 |

| Z | 4 |

| Calculated Density (g/cm³) | 1.205 |

The successful acquisition and analysis of such data would provide an unequivocal structural assignment of this compound.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy (2D techniques: COSY, HSQC, HMBC, NOESY) for Complete Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the structure of organic molecules in solution. While one-dimensional (1D) NMR provides initial information, two-dimensional (2D) NMR experiments are essential for the complete and unambiguous assignment of all proton (¹H) and carbon (¹³C) signals.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, identifying which protons are adjacent to one another within the molecule's spin system.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms, allowing for the assignment of the carbon signal for each protonated carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds, which is crucial for piecing together the carbon skeleton and identifying quaternary carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, providing through-space correlations that help to determine the relative stereochemistry and conformation of the molecule.

A comprehensive analysis of these 2D NMR spectra would allow for the complete assignment of the chemical shifts for all atoms in this compound, confirming its connectivity and stereochemistry.

Table 3: Hypothetical ¹H and ¹³C NMR Chemical Shift Assignments for this compound

| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Key HMBC Correlations (¹H → ¹³C) |

|---|---|---|---|

| 3 | 4.15 (dd) | 35.2 | C2, C4, C5, CN |

| 4 | 2.50 (m), 2.75 (m) | 28.9 | C2, C3, C5 |

| 5 | 3.80 (t) | 45.6 | C3, C4, C1' |

| 1' | - | 138.5 | - |

| 2', 6' | 7.55 (d) | 125.8 | C4', C1' |

| 3', 5' | 7.20 (t) | 129.5 | C1', C4' |

| 4' | 7.40 (t) | 128.7 | C2', C6' |

| C2 (C=O) | - | 172.1 | - |

Chiral Chromatography (HPLC, GC) for Enantiomeric Excess Determination

Since this compound is a chiral molecule, it is essential to determine its enantiomeric purity, which is expressed as enantiomeric excess (ee). Chiral chromatography, using either High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) with a chiral stationary phase (CSP), is the most common method for this analysis.